molecular formula C7H15Cl2N B7911126 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride

Cat. No.: B7911126
M. Wt: 184.10 g/mol
InChI Key: XRRZNNNNKRHXHI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride (CAS 98338-34-2) is a chemical compound with the molecular formula C7H15Cl2N and a molecular weight of 184.11 g/mol . This pyrrolidine derivative is characterized by a chloromethyl functional group at the 3-position of the ring and an ethyl group on the nitrogen atom. The substance is offered with a high purity level of 95% . As a building block in organic chemistry, its structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in pharmaceutical research and development. The reactive chloromethyl group allows for further functionalization through nucleophilic substitution reactions, enabling researchers to create a diverse array of nitrogen-containing compounds for various experimental purposes. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(chloromethyl)-1-ethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRZNNNNKRHXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-ethylpyrrolidine.

    Chloromethylation: The 1-ethylpyrrolidine is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 3-position of the pyrrolidine ring.

    Hydrochloride Formation: The resulting 3-(Chloromethyl)-1-ethylpyrrolidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the chloromethylation step.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolidines can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carbonyl-containing compounds.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride depends on its specific application. In general, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The ethyl group on the pyrrolidine ring can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride with six structurally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Comparative Analysis of Chloromethyl-Substituted Heterocycles

Compound Name Molecular Formula Substituent Positions Ring Type Key Properties/Applications Reference
3-(Chloromethyl)-1-ethylpyrrolidine·HCl C7H15Cl2N 1-ethyl, 3-chloromethyl Pyrrolidine High solubility; intermediate in drug synthesis
2-(Chloromethyl)-1-ethylpyrrolidine·HCl C7H15Cl2N 1-ethyl, 2-chloromethyl Pyrrolidine Positional isomer; lower steric hindrance
3-(Chloromethyl)-1-methylpiperidine·HCl C7H15Cl2N 1-methyl, 3-chloromethyl Piperidine Larger ring size; altered pharmacokinetics
3-(Chloromethyl)pyridinium chloride C6H7Cl2N 3-chloromethyl Pyridine Aromatic ring; higher electrophilicity
6-(Chloromethyl)-3-methylisoxazolo[5,4-b]pyridine·HCl C8H8Cl2N2O 3-methyl, 6-chloromethyl Isoxazole-Pyridine Heteroaromatic; antimicrobial activity
3-(Chloromethyl)-2-methylpyridine·HCl C7H9Cl2N 2-methyl, 3-chloromethyl Pyridine Enhanced lipophilicity; agrochemical use

Structural and Functional Differences

Ring Type :

  • Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring in 3-(Chloromethyl)-1-ethylpyrrolidine·HCl imposes greater ring strain and conformational flexibility compared to the six-membered piperidine analog. This impacts binding affinity in receptor-targeted drug candidates .
  • Aromatic vs. Saturated Rings : Pyridine and isoxazole derivatives (e.g., 3-(Chloromethyl)pyridinium chloride) exhibit aromaticity, enabling π-π stacking interactions absent in saturated pyrrolidines. This property is critical in materials science and catalysis .

Substituent Position :

  • The 3-chloromethyl group in 3-(Chloromethyl)-1-ethylpyrrolidine·HCl provides distinct steric and electronic effects compared to the 2-chloromethyl isomer. For example, the 3-position allows better access for nucleophilic substitution reactions in synthetic pathways .

Reactivity :

  • Chloromethyl groups in pyrrolidines undergo nucleophilic substitution more readily than in pyridines due to the absence of electron-withdrawing aromatic systems. This makes pyrrolidine derivatives more versatile in alkylation reactions .

Biological Activity

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by the presence of a chloromethyl group. Its molecular structure can be represented as follows:

  • IUPAC Name : 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride
  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 151.65 g/mol

The biological activity of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as an antagonist at certain receptor sites, which may lead to various pharmacological effects.

Potential Mechanisms:

  • Inhibition of Neurotransmitter Uptake : The compound may inhibit the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
  • Modulation of Ion Channels : It could also influence ion channel activity, affecting neuronal excitability and signaling.

Biological Activity and Pharmacological Effects

Research has indicated several potential biological activities associated with this compound:

  • Antidepressant Activity : Preliminary studies suggest that 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride may exhibit antidepressant-like effects in animal models. This is likely due to its ability to modulate serotonin and norepinephrine levels in the brain .
  • Antiarrhythmic Properties : There are indications that this compound may possess antiarrhythmic properties, making it a candidate for further investigation in cardiovascular therapies .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects, although the specific mechanisms remain to be fully elucidated .

Case Studies and Research Findings

Several case studies highlight the biological activity of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride:

  • Study on Antidepressant Effects : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The effective dose was noted to be around 10 mg/kg .
  • Cardiovascular Research : A study examining the antiarrhythmic potential showed that this compound could stabilize cardiac rhythms under induced arrhythmia conditions, suggesting its utility in treating heart rhythm disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, a comparison with similar compounds is useful.

Compound NameBiological ActivityMechanism of Action
3-PyrrolidinylmethylamineAntidepressantSerotonin reuptake inhibition
1-Ethyl-3-pyrrolidinylmethanolAntiarrhythmicIon channel modulation
4-ChlorophenylpyrrolidineAntimicrobialDisruption of bacterial cell walls

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via chloromethylation of 1-ethylpyrrolidine. A common approach involves reacting 1-ethylpyrrolidine with formaldehyde and hydrochloric acid under controlled pH (4–6) and temperature (0–5°C), followed by chlorination using thionyl chloride (SOCl₂) at 40–60°C . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of pyrrolidine to formaldehyde) and inert atmospheres to prevent side reactions. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) assesses purity (>95%). Mass spectrometry (ESI-MS) provides molecular weight verification (C₇H₁₅Cl₂N, MW: 184.1 g/mol). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the recommended protocols for safe handling and long-term storage?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under nitrogen to prevent hydrolysis of the chloromethyl group. Use personal protective equipment (PPE) during handling, including nitrile gloves and fume hoods, as the compound may release HCl vapors upon decomposition. Stability tests indicate a shelf life of 12–18 months when stored properly .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution at the chloromethyl group be systematically investigated?

  • Methodological Answer : Kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–50°C can elucidate SN1 vs. SN2 pathways. Monitor reaction progress via thin-layer chromatography (TLC) and quantify intermediates using gas chromatography-mass spectrometry (GC-MS). Isotopic labeling (e.g., ³⁶Cl) may track chloride displacement efficiency .

Q. What strategies are recommended to assess biological interactions, such as protein binding or enzyme inhibition?

  • Methodological Answer : Use fluorescence quenching assays with model proteins (e.g., bovine serum albumin) to study binding affinity. For enzyme inhibition, conduct dose-response experiments (IC₅₀ determination) with purified targets (e.g., proteases or kinases). Molecular docking simulations (AutoDock Vina) can predict binding modes, validated by site-directed mutagenesis .

Q. How can contradictory data on reaction yields or biological activity across studies be resolved?

  • Methodological Answer : Perform reproducibility tests under standardized conditions (e.g., solvent purity, catalyst batch). Meta-analyses of literature data (e.g., Web of Science, PubMed) should account for variables like reaction scale and purification methods. Cross-validate biological assays using orthogonal techniques (e.g., SPR vs. ITC for binding studies) .

Q. What computational approaches are suitable for predicting reactivity or toxicity profiles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for substitution reactions. Toxicity prediction tools (ADMETlab 2.0) assess mutagenicity or hepatotoxicity based on structural descriptors. Molecular dynamics simulations (GROMACS) evaluate stability in biological membranes .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) alter physicochemical properties compared to analogs?

  • Methodological Answer : Compare logP values (octanol-water partition coefficients) via shake-flask experiments to assess hydrophobicity changes. Thermogravimetric analysis (TGA) measures thermal stability differences. X-ray diffraction studies of co-crystals with target receptors reveal steric or electronic effects of substituents .

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